1-(3-Nitrophenyl)prop-2-yn-1-amine
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Overview
Description
1-(3-Nitrophenyl)prop-2-yn-1-amine is an organic compound with the molecular formula C9H8N2O2 It features a nitrophenyl group attached to a propynylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)prop-2-yn-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzaldehyde with propargylamine under specific conditions. The reaction typically requires a catalyst and proceeds through a condensation mechanism, followed by reduction and cyclization steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrophenyl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives with varying oxidation states.
Reduction: Amino derivatives with different substitution patterns.
Substitution: Compounds with new functional groups replacing the nitro group.
Scientific Research Applications
1-(3-Nitrophenyl)prop-2-yn-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)prop-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the propynylamine moiety can form covalent bonds with target molecules. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
3-(4-Nitrophenyl)prop-2-yn-1-ol: Similar structure but with a hydroxyl group instead of an amine.
N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide: Contains a naphthalene ring instead of a nitrophenyl group.
2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide: Features an acetamide group instead of a simple amine.
Uniqueness: 1-(3-Nitrophenyl)prop-2-yn-1-amine is unique due to its specific combination of a nitrophenyl group and a propynylamine moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H8N2O2 |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
1-(3-nitrophenyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C9H8N2O2/c1-2-9(10)7-4-3-5-8(6-7)11(12)13/h1,3-6,9H,10H2 |
InChI Key |
IZEGKRABDHJJBI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1=CC(=CC=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
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